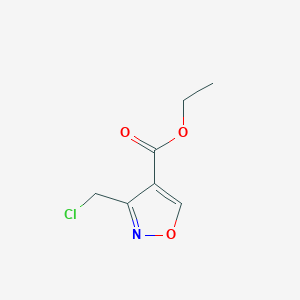

Ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3/c1-2-11-7(10)5-4-12-9-6(5)3-8/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKJYEXUKWIYRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CON=C1CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Chemical Profile & Synthetic Utility of Ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate

The following technical guide details the chemical properties, synthetic utility, and medicinal chemistry applications of ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate .

CAS Number: 1379165-76-0

Molecular Formula: C

Executive Summary

This compound represents a high-value "bifunctional electrophile" in modern drug discovery. Unlike standard isoxazole scaffolds, this molecule features two distinct electrophilic sites with orthogonal reactivity: a hard electrophile (the ester carbonyl at C4) and a soft/alkylating electrophile (the chloromethyl group at C3). This duality allows researchers to sequentially functionalize the ring, making it an ideal core for Fragment-Based Drug Discovery (FBDD) and the synthesis of diversity-oriented libraries targeting kinases, GPCRs, and anti-infective pathways.

Structural & Electronic Analysis

The 1,2-oxazole (isoxazole) ring is a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms. The specific substitution pattern of this compound imparts unique electronic characteristics:

Electronic Distribution

-

Isoxazole Ring: The ring is π-deficient compared to furan but π-excessive compared to pyridine. The oxygen atom acts as a strong π-donor, while the nitrogen acts as an electron-withdrawing center via induction.

-

3-Chloromethyl Group (The "Warhead"): Positioned adjacent to the imine-like nitrogen (C=N), the methylene carbon is significantly electron-deficient. The inductive effect of the ring nitrogen, combined with the electronegativity of chlorine, makes this site highly reactive toward S

2 nucleophilic attack. -

4-Carboxylate Group: This group conjugates with the C4=C5 double bond. It withdraws electron density from the ring, increasing the acidity of the C5-proton (if unsubstituted) and further activating the C3-chloromethyl group by reducing the overall electron density of the system.

Reactivity Map

The molecule presents three primary zones of reactivity, prioritized by reaction conditions:

| Site | Reactivity Type | Key Reagents | Outcome |

| C3-CH | Nucleophilic Substitution (S | Amines, Thiols, Azides | Formation of C-N, C-S, or C-N bonds; Library generation. |

| C4-Ester | Acyl Substitution | LiOH, DIBAL-H, Hydrazine | Hydrolysis to acid, reduction to alcohol, or hydrazide formation. |

| C5-H | Deprotonation / Metallation | TMPMgCl, n-BuLi | C-H activation or halogenation (if C5 is unsubstituted). |

Synthetic Utility & Experimental Protocols

Core Workflow: Nucleophilic Displacement

The most common application of this scaffold is the displacement of the chlorine atom by secondary amines to generate focused libraries.

Mechanism: The reaction proceeds via a classic S

Protocol: Synthesis of 3-(Aminomethyl)isoxazole Derivatives

This protocol is a self-validating system; the disappearance of the alkyl chloride peak in

Reagents:

-

This compound (1.0 equiv)

-

Secondary Amine (e.g., Morpholine, Piperidine) (1.2 equiv)

-

Base: K

CO -

Solvent: Acetonitrile (MeCN) or DMF

Procedure:

-

Dissolution: Dissolve the isoxazole carboxylate (1.0 mmol) in anhydrous MeCN (5 mL).

-

Addition: Add K

CO -

Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

-

Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.

-

Purification: The residue is typically pure enough for the next step. If necessary, purify via flash column chromatography (SiO

).

Critical Note: If using primary amines, over-alkylation (formation of tertiary amines) can occur. To prevent this, use a large excess of the amine (5–10 equiv) or protect the amine as a sulfonamide before alkylation.

Ester Manipulation

Following the installation of the C3-side chain, the C4-ester can be hydrolyzed to the carboxylic acid, serving as a precursor for amide coupling (e.g., to install a pharmacophore).

Protocol: Saponification to the Carboxylic Acid

-

Dissolve the ester in THF:Water (3:1).

-

Add LiOH

H -

Stir at room temperature for 2 hours.

-

Acidify carefully with 1M HCl to pH 3–4.

-

Extract with EtOAc. The isoxazole acid is often water-soluble; if extraction is poor, use lyophilization.

Visualization of Chemical Pathways

The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.

Figure 1: Divergent synthetic pathways. The C3-chloromethyl group allows for library generation via S

Medicinal Chemistry Applications

Scaffold in Drug Design

Isoxazoles are "privileged structures" in medicinal chemistry, often acting as bioisosteres for amide bonds or phenyl rings. The 3,4-disubstituted pattern provided by this compound is less common than the 3,5-pattern, offering novel IP space.

-

Kinase Inhibition: The isoxazole nitrogen can accept a hydrogen bond from the hinge region of kinases. The C3-aminomethyl arm can be oriented to interact with the ribose-binding pocket or solvent-exposed areas.

-

Anti-infectives: Isoxazole derivatives have shown potency against Gram-positive bacteria by mimicking the transition state of cell wall synthesis enzymes.

Case Study: Synthesis of COX-2 Inhibitor Analogs

While classic COX-2 inhibitors like Valdecoxib utilize a 3,4-diaryl isoxazole core, the This compound allows for the synthesis of "hybrid" inhibitors where one aryl ring is replaced by a flexible alkyl-amino chain. This modification often improves solubility and pharmacokinetic profiles (lower LogP).

Workflow:

-

Displacement: React core with a lipophilic amine (e.g., 4-trifluoromethylaniline).

-

Hydrolysis: Convert ester to acid.

-

Coupling: React acid with a sulfonamide-containing aniline to install the COX-2 pharmacophore.

Safety & Stability (MSDS Summary)

-

Hazards: The compound is an alkylating agent . It causes severe skin burns and eye damage (Category 1B). It is a potential sensitizer.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The chloromethyl group is sensitive to moisture (hydrolysis to hydroxymethyl).

-

Stability: Stable in non-nucleophilic organic solvents (DCM, Toluene). Decomposes in basic aqueous media over time.

References

-

Synthesis of Functionalized Isoxazoles

-

Pinho e Melo, T. M.[1] "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 2005.

-

-

Nitrile Oxide Cycloaddition Regioselectivity

-

Medicinal Utility of Isoxazoles

-

Safety Data

- PubChem Compound Summary for Isoxazole Deriv

Sources

ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate CAS number and identifiers

A Technical Guide to Ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate

Abstract

This technical guide provides an in-depth analysis of this compound, a functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and organic synthesis. The isoxazole core is a well-established pharmacophore, and the presence of a reactive chloromethyl group at the 3-position, combined with an ethyl carboxylate at the 4-position, makes this molecule a highly versatile building block for the synthesis of complex molecular architectures and novel chemical entities. This document details the compound's identifiers, core synthesis principles with mechanistic considerations, its reactivity profile, and its applications in the development of lead compounds. Furthermore, it provides a detailed experimental protocol for its synthesis and essential safety and handling guidelines for laboratory use.

Chemical Identity and Properties

The fundamental step in utilizing any chemical reagent is the unambiguous confirmation of its identity and physical characteristics. This compound is a specific isomer within the family of substituted isoxazoles, and its precise identification is crucial for predictable reactivity and reproducible results.

| Identifier | Value | Source |

| CAS Number | 1379165-76-0 | [1] |

| Molecular Formula | C₇H₈ClNO₃ | Derived |

| Molecular Weight | 189.60 g/mol | Derived |

| IUPAC Name | This compound | N/A |

| SMILES | CCOC(=O)C1=CON=C1CCl | Derived |

| InChI Key | FGOOKNIIEPLJQP-UHFFFAOYSA-N | Derived |

| Appearance | White to off-white solid or oil | General Observation |

| Storage Conditions | Store refrigerated (2-8°C), under an inert atmosphere | [1] |

Core Synthesis and Mechanistic Rationale

The construction of the trisubstituted isoxazole ring is most effectively achieved through a [3+2] cycloaddition reaction, a cornerstone of heterocyclic chemistry. This approach offers high regioselectivity and functional group tolerance.

The 1,3-Dipolar Cycloaddition Pathway

The synthesis of the 1,2-oxazole core hinges on the Huisgen 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.[2] For the target molecule, the key precursors are a nitrile oxide generated from 2-chloro-N-hydroxyacetimidoyl chloride and an alkyne, ethyl propiolate.

The causality behind this choice is twofold:

-

Nitrile Oxide Reactivity: Nitrile oxides are highly reactive 1,3-dipoles that readily engage with dipolarophiles like alkynes. Their in situ generation is necessary to prevent dimerization or decomposition.

-

Regiocontrol: The reaction between an electron-deficient alkyne (like ethyl propiolate) and the nitrile oxide is highly regioselective. Quantum chemical calculations and experimental data confirm that the oxygen atom of the nitrile oxide preferentially adds to the more electrophilic carbon of the alkyne (the one bearing the ester group), while the carbon of the nitrile oxide adds to the terminal alkyne carbon. This regioselectivity is crucial for obtaining the desired 3,4-disubstituted pattern rather than the 3,5-isomer.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow for the synthesis, starting from a stable precursor to the final product.

Caption: Application as a building block for diverse derivatives.

Detailed Experimental Protocols

The following protocol is a representative procedure for the synthesis of the title compound based on established chemical principles.

Synthesis Protocol

Objective: To synthesize this compound.

Materials:

-

2-Chloroacetaldoxime

-

Ethyl propiolate

-

Triethylamine (Et₃N)

-

N-Chlorosuccinimide (NCS)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chloroacetaldoxime (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M). Cool the solution to 0°C in an ice bath.

-

Nitrile Oxide Generation: Add N-Chlorosuccinimide (NCS, 1.05 eq) to the cooled solution in portions over 15 minutes. Causality Note: Portion-wise addition helps to control the temperature of this potentially exothermic oxidation.

-

Base Addition: Add a solution of triethylamine (Et₃N, 1.1 eq) in DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C. Stir for an additional 30 minutes. The triethylamine acts as a base to facilitate the elimination of HCl, forming the reactive nitrile oxide in situ.

-

Cycloaddition: Add ethyl propiolate (1.1 eq) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Causality Note: The bicarbonate wash removes any acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and connectivity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the ester, C=N of the isoxazole).

Safety, Handling, and Storage

As a functionalized chloromethyl compound, this compound requires careful handling. While a specific safety data sheet (SDS) for this exact CAS number is not widely published, data from analogous structures suggest the following precautions. [3][4]

-

Hazard Classification: Likely classified as an irritant. May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [4]Some related compounds are also classified as skin sensitizers. * Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a laboratory coat.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [1]For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) is recommended.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable and highly functionalized synthetic intermediate. Its straightforward synthesis via 1,3-dipolar cycloaddition and the predictable reactivity of its chloromethyl group make it an ideal starting material for creating diverse libraries of novel isoxazole derivatives. For researchers in drug discovery and agrochemical development, this compound offers a reliable platform for introducing the isoxazole scaffold and systematically exploring the chemical space around it, ultimately facilitating the identification of new bioactive molecules.

References

-

Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene . ResearchGate. [Link]

-

3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: chemoselective nucleophilic chemistry and insecticidal activity . PubMed. [Link]

-

3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: Chemoselective Nucleophilic Chemistry and Insecticidal Activity . ACS Publications. [Link]

-

Ethyl 3-(chloromethyl)-5-methyl-1,2-oxazole-4-carboxylate . PubChem. [Link]

-

N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide . MDPI. [Link]

-

SAFETY DATA SHEET (SDS) . Gebauer Company. [Link]

-

Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes . ResearchGate. [Link]

-

General synthesis of 4-isoxazolecarboxylic acids . Journal of the American Chemical Society. [Link]

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors . ACS Publications. [Link]

Sources

molecular weight and formula of ethyl 3-(chloromethyl)isoxazole-4-carboxylate

A Strategic Intermediate for Heterocyclic Scaffold Functionalization

Executive Summary

Ethyl 3-(chloromethyl)isoxazole-4-carboxylate represents a high-value electrophilic building block in medicinal chemistry. Characterized by the presence of a reactive alkyl halide handle at the C3 position and an ester moiety at C4, this scaffold serves as a "linchpin" intermediate. It enables the divergent synthesis of pharmacological libraries, particularly for targeting kinases (e.g., FLT3) and inflammatory pathways. This guide details its physicochemical profile, synthesis via radical halogenation, and downstream utility in nucleophilic substitution reactions.

Physicochemical Profile

The molecule is an isoxazole derivative distinguished by its dual functionality: an electrophilic chloromethyl group and a hydrolyzable ethyl ester.

| Property | Data | Technical Note |

| IUPAC Name | Ethyl 3-(chloromethyl)1,2-oxazole-4-carboxylate | Systematic nomenclature for database retrieval. |

| Molecular Formula | C₇H₈ClNO₃ | |

| Molecular Weight | 189.60 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) due to MW < 200.[1] |

| Physical State | Viscous Oil / Low-melting Solid | Tendency to crystallize at low temperatures; often handled as a solution. |

| Solubility | DCM, EtOAc, DMSO, DMF | Hydrophobic lipophilic core; sparingly soluble in water. |

| Reactivity Class | Primary Alkyl Chloride (Electrophile) | Highly susceptible to SN2 attack by amines, thiols, and alkoxides. |

| Parent Scaffold | Ethyl 3-methylisoxazole-4-carboxylate | CAS: 20328-15-8 (Precursor).[1] |

Synthetic Architecture

The synthesis of ethyl 3-(chloromethyl)isoxazole-4-carboxylate is most reliably achieved through Late-Stage Functionalization (LSF) of the commercially available 3-methyl parent compound. This approach avoids the complex regioselectivity issues often associated with de novo cycloaddition strategies.

3.1. Primary Synthesis Route: Radical Halogenation

The most robust protocol involves the radical chlorination of ethyl 3-methylisoxazole-4-carboxylate using N-chlorosuccinimide (NCS). This method preserves the sensitive ester functionality while selectively activating the benzylic-like C3-methyl position.

Mechanism:

-

Initiation: Thermal or photochemical decomposition of the initiator (Benzoyl Peroxide or AIBN) generates radicals.

-

Propagation: The radical abstracts a hydrogen from the C3-methyl group, creating a resonance-stabilized isoxazolyl radical.

-

Termination: Reaction with NCS yields the chlorinated product.

Graphviz Workflow (Synthesis):

Figure 1: Radical chlorination pathway transforming the methyl precursor into the chloromethyl building block.

3.2. Detailed Protocol

-

Reagents: Ethyl 3-methylisoxazole-4-carboxylate (10 mmol), N-chlorosuccinimide (NCS, 11 mmol), Benzoyl Peroxide (BPO, 0.5 mmol).

-

Solvent: Carbon tetrachloride (CCl₄) is traditional but toxic; Trifluorotoluene (PhCF₃) is the recommended green alternative due to its high boiling point and stability.

-

Procedure:

-

Dissolve the isoxazole precursor in anhydrous PhCF₃ (0.2 M).

-

Add NCS and BPO under an argon atmosphere.

-

Heat to reflux (approx. 100°C) for 4–6 hours. Monitor by TLC (hexane/EtOAc) for the disappearance of the starting material.

-

Workup: Cool to room temperature. Filter off the succinimide byproduct. Concentrate the filtrate under reduced pressure.

-

Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes). The product typically elutes after the starting material due to increased polarity from the chlorine atom.

-

Reactivity & Applications

The chloromethyl group at position 3 is a "privileged" electrophile. Unlike aryl chlorides, which require transition metal catalysis (e.g., Buchwald-Hartwig) for substitution, this alkyl chloride undergoes facile SN2 reactions .

4.1. Library Generation (SN2 Displacement)

Researchers utilize this scaffold to introduce isoxazole moieties into drug candidates. The ester group at C4 can subsequently be hydrolyzed to the carboxylic acid for amide coupling, creating a bifunctional linker.

Key Transformations:

-

Amination: Reaction with secondary amines (e.g., morpholine, piperazine) yields tertiary amines.

-

Etherification: Reaction with phenols (using K₂CO₃) generates aryl ethers.

-

Thioetherification: Reaction with thiols provides sulfide linkages.

Graphviz Workflow (Reactivity):

Figure 2: Divergent synthesis capabilities of the chloromethyl handle via nucleophilic substitution.

4.2. Medicinal Chemistry Context

Isoxazole-4-carboxylates are bioisosteres for amide bonds and phenyl rings. The 3-chloromethyl derivative allows for the construction of:

-

FLT3 Inhibitors: The isoxazole core is found in kinase inhibitors where the C3-substituent occupies the hydrophobic pocket of the ATP-binding site [1].

-

Anti-inflammatory Agents: Derivatives synthesized from this scaffold have shown efficacy in modulating COX-2 and LOX pathways [2].

Safety & Handling

-

Lachrymator Potential: Alkyl halides, particularly alpha-halo carbonyls and heterocycles, can be potent lachrymators. Handle only in a fume hood.

-

Skin Sensitization: As a potent alkylating agent, this compound can covalently bind to proteins, leading to contact dermatitis. Double-gloving (Nitrile) is mandatory.

-

Storage: Store at -20°C under inert gas (Nitrogen/Argon) to prevent hydrolysis of the ester or degradation of the alkyl chloride.

References

-

Discovery of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.[2]

-

Selective nucleophilic chemistry in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids. Journal of Combinatorial Chemistry, 2007.[3]

-

Ethyl 3-methylisoxazole-4-carboxylate (Parent Scaffold Data). PubChem Database, CID 317668.[1][4]

-

Advances in isoxazole chemistry and their role in drug discovery. Future Medicinal Chemistry, 2025 (Review). (Note: Link directs to related isoxazole review context).

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Discovery of 5-methyl- N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective nucleophilic chemistry in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl 3-methylisoxazole-4-carboxylate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Methodological & Application

Application Notes & Protocols: Ethyl 3-(Chloromethyl)-1,2-oxazole-4-carboxylate as a Cornerstone Synthon for Advanced Heterocyclic Scaffolds

Abstract

The isoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate emerges as a particularly valuable and versatile building block for the synthesis of complex, multi-ring heterocyclic systems. Its strategic placement of a reactive chloromethyl group at the C3 position, adjacent to an electron-withdrawing ester at C4, renders it an ideal electrophilic partner for a wide array of nucleophiles. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic utilization of this synthon. We will explore core synthetic transformations, provide detailed, field-tested protocols, and explain the underlying chemical principles that govern these reactions, enabling the rational design of novel heterocyclic entities.

The Strategic Importance of this compound

The utility of this compound lies in its trifunctional nature:

-

The Isoxazole Core: A stable, aromatic five-membered ring that acts as a bioisostere for other functionalities and imparts specific physicochemical properties to the final molecule.[3][4]

-

The Electrophilic Chloromethyl Group: This is the primary reactive site for nucleophilic attack (SN2 reaction), allowing for the facile introduction of a wide range of substituents and the initiation of cyclization cascades.

-

The Ethyl Carboxylate Group: This group can be retained, hydrolyzed to a carboxylic acid, or converted into an amide, providing a secondary handle for further molecular elaboration or for tuning solubility and pharmacokinetic properties.

This combination allows for a modular and convergent approach to building complex molecular architectures, particularly fused heterocyclic systems which are of significant interest in drug discovery.

Core Synthetic Application: Synthesis of Fused Isoxazolo[3,4-d]pyridazines

A prime application of this synthon is the construction of the isoxazolo[3,4-d]pyridazine core, a bicyclic system that has been investigated for its potential as an alpha1-adrenoceptor antagonist and aldose reductase inhibitor.[5][6] This transformation exemplifies a classic and highly efficient annulation strategy involving nucleophilic substitution followed by an intramolecular condensation/cyclization.

Mechanistic Rationale

The synthesis proceeds via a two-step sequence initiated by the reaction of the chloromethyl group with a hydrazine derivative.

-

Initial Nucleophilic Substitution: A hydrazine molecule, acting as a potent nucleophile, attacks the electrophilic methylene carbon of the chloromethyl group, displacing the chloride ion. This forms a hydrazinylmethyl-isoxazole intermediate.

-

Intramolecular Cyclization: The terminal nitrogen of the newly introduced hydrazine moiety then performs a nucleophilic attack on the carbonyl carbon of the adjacent ethyl ester. This intramolecular acyl substitution is often promoted by heat and results in the formation of the six-membered pyridazinone ring, fused to the original isoxazole core, with the elimination of ethanol.

This logical reaction pathway highlights the "built-in" reactivity of the starting material, where the strategically placed functional groups are primed for cyclization once linked by a suitable reagent.

Visualization of the Synthetic Workflow

Caption: Experimental workflow for the synthesis of Isoxazolo[3,4-d]pyridazines.

Detailed Experimental Protocol

Synthesis of 3-Methyl-4H-isoxazolo[3,4-d]pyridazin-7(6H)-one

This protocol is a representative example adapted from procedures for analogous heterocyclic syntheses.[5][6] Researchers should perform their own optimization.

Materials and Reagents:

-

This compound (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Ethanol (anhydrous, sufficient volume for 0.1 M concentration)

-

Triethylamine (1.1 eq, optional)

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 2.05 g, 10 mmol).

-

Solvent Addition: Add anhydrous ethanol (e.g., 100 mL) to dissolve the starting material completely.

-

Reagent Addition: While stirring at room temperature, add hydrazine hydrate (e.g., 0.6 mL, 12 mmol) dropwise over 5 minutes. Causality Note: Dropwise addition helps to control any initial exotherm. If using a base, triethylamine (e.g., 1.53 mL, 11 mmol) can be added at this stage to neutralize the HCl formed during the reaction, which can improve yields by preventing side reactions.

-

Heating and Reflux: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours.

-

Reaction Monitoring: The progress of the reaction should be monitored by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent). The disappearance of the starting material spot indicates completion.

-

Product Isolation: After completion, cool the reaction mixture to room temperature. A white or off-white precipitate will likely form. The precipitation can be enhanced by placing the flask in an ice bath for 30 minutes or by slowly pouring the reaction mixture into 200 mL of cold water.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold water (2 x 20 mL) and a small amount of cold ethanol (1 x 10 mL) to remove unreacted starting materials and soluble impurities.

-

Drying: Dry the collected solid in a vacuum oven at 50-60°C to a constant weight.

Purification and Characterization:

-

Purification: The crude product can be further purified by recrystallization from ethanol or a DMF/water mixture to yield the final product as a crystalline solid.

-

Self-Validation: The identity and purity of the synthesized isoxazolo[3,4-d]pyridazinone should be confirmed using standard analytical techniques:

-

1H NMR: To confirm the proton environment of the fused ring system.

-

Mass Spectrometry: To verify the molecular weight of the target compound.

-

Melting Point: To assess the purity of the final product.

-

Expanding the Synthetic Scope: Alternative Nucleophiles

The true power of this compound lies in its adaptability. By substituting hydrazine with other binucleophiles, a diverse library of fused heterocycles can be generated.

Caption: Versatility of the synthon with various binucleophiles.

Data Summary Table:

| Nucleophile | Resulting Heterocyclic Core | Potential Applications |

| Hydrazine / Substituted Hydrazines | Isoxazolo[3,4-d]pyridazine | Aldose reductase inhibitors, Adrenoceptor antagonists[5][6] |

| Thiourea | Isoxazolo[3,4-d]pyrimidine-thione | Kinase inhibitors, Antimicrobial agents |

| Amidines | Isoxazolo[3,4-d]pyrimidine | General medicinal chemistry scaffolds[1][7] |

| o-Phenylenediamine | Isoxazolo-fused Benzodiazepine | CNS agents, Anxiolytics |

| 2-Aminoethanol | Isoxazolo-fused Oxazepine | Novel therapeutic scaffolds |

Conclusion

This compound is a high-value, readily deployable synthon for the construction of diverse and medicinally relevant heterocyclic frameworks. The predictable reactivity of its chloromethyl group, coupled with the potential for subsequent intramolecular cyclization involving the ester moiety, provides a robust and logical pathway to complex molecules. The protocols and strategies outlined in this document serve as a foundational guide for researchers to not only replicate known syntheses but also to innovate by exploring novel nucleophilic partners, thereby expanding the chemical space accessible from this versatile starting material.

References

- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). Vertex AI Search.

- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

- Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). Bentham Science Publishers.

- Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. (2024). Journal of Chemical and Pharmaceutical Research.

- Isoxazolo-[3,4-d]-pyridazin-7-(6H)-ones and their corresponding 4,5-disubstituted-3-(2H)-pyridazinone analogues as new substrates for alpha1-adrenoceptor selective antagonists: synthesis, modeling, and binding studies. (1998). PubMed.

- The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). Fitoterapia.

- Isoxazolo-[3,4-d]-pyridazin-7-(6H)-one as a potential substrate for new aldose reductase inhibitors. (1999). PubMed.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Natural products-isoxazole hybrids: A review of developments in medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]

- 5. Isoxazolo-[3,4-d]-pyridazin-7-(6H)-ones and their corresponding 4,5-disubstituted-3-(2H)-pyridazinone analogues as new substrates for alpha1-adrenoceptor selective antagonists: synthesis, modeling, and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoxazolo-[3,4-d]-pyridazin-7-(6H)-one as a potential substrate for new aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Versatility of Ethyl 3-(Chloromethyl)-1,2-oxazole-4-carboxylate as a Pharmaceutical Intermediate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged five-membered heterocyclic motif that is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active agents. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a valuable component in the design of novel therapeutics. Among the many functionalized isoxazole building blocks, ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate stands out as a particularly versatile intermediate. The presence of a reactive chloromethyl group at the 3-position, coupled with an ester moiety at the 4-position, provides two orthogonal handles for molecular elaboration, allowing for the systematic construction of diverse compound libraries.

This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound in pharmaceutical research and development. It is intended to serve as a practical resource for scientists at the bench, offering not only detailed experimental protocols but also the scientific rationale behind the synthetic strategies.

Synthesis of the Intermediate: A Regioselective [3+2] Cycloaddition Approach

The construction of the isoxazole ring is most commonly achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or an alkene.[1][2] The synthesis of this compound is no exception, typically proceeding via the reaction of a hydroximoyl chloride with an appropriately substituted alkyne.

The regioselectivity of this cycloaddition is a critical consideration. According to Frontier Molecular Orbital (FMO) theory, the reaction can be classified as Type I, II, or III, depending on the relative energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the dipole and dipolarophile.[3][4] In the case of the reaction between an electron-deficient alkyne like ethyl propiolate and a nitrile oxide, the interaction is often controlled by the LUMO of the alkyne and the HOMO of the nitrile oxide, leading to a specific regiochemical outcome.[3]

A plausible and efficient synthesis of this compound involves the in situ generation of chloroacetonitrile oxide from chloroacetaldoxime, which then undergoes a [3+2] cycloaddition with ethyl propiolate. The regiochemistry is driven by the electronic and steric factors of the reactants.

A closely related and well-documented procedure for the synthesis of the regioisomeric ethyl 5-(chloromethyl)isoxazole-3-carboxylate from ethyl 2-chloro-2-hydroxyiminoacetate and propargyl chloride provides a robust template for this transformation.[5] The key to controlling the regioselectivity lies in the choice of the dipolarophile. For the synthesis of the 3-chloromethyl-4-carboxylate isomer, ethyl propiolate is the required starting material.

Diagram of the Synthetic Pathway

Caption: Synthetic route to the title compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from a similar, well-established procedure for a regioisomeric compound.[5]

Materials:

-

Chloroacetaldoxime

-

Ethyl propiolate

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve chloroacetaldoxime (1.0 eq) in anhydrous dichloromethane.

-

Add ethyl propiolate (1.1 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add triethylamine (1.2 eq) dropwise to the stirred solution over 30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Anhydrous Solvent: Water can react with the intermediate nitrile oxide.

-

Cooling to 0 °C: The generation of the nitrile oxide can be exothermic. Dropwise addition of the base at a low temperature helps to control the reaction rate and minimize side reactions.

-

Triethylamine: Acts as a base to dehydrochlorinate the chloroacetaldoxime, generating the reactive nitrile oxide in situ.

-

Aqueous Workup and Extraction: To remove the triethylamine hydrochloride salt and other water-soluble impurities.

-

Chromatography: To isolate the pure product from any unreacted starting materials and byproducts.

The Chloromethyl Group: A Gateway to Diverse Functionality

The primary utility of this compound as a pharmaceutical intermediate lies in the reactivity of the chloromethyl group. As a primary alkyl chloride, it is an excellent electrophile for nucleophilic substitution reactions (Sₙ2). This allows for the facile introduction of a wide variety of functional groups and molecular fragments at the 3-position of the isoxazole ring.

Diagram of Nucleophilic Substitution

Caption: General scheme for Sₙ2 reactions.

Common nucleophiles employed in conjunction with this intermediate include:

-

Primary and Secondary Amines: To introduce substituted aminomethyl groups, which are prevalent in many bioactive molecules.

-

Thiols: To form thioether linkages, which can act as flexible linkers or participate in hydrogen bonding.

-

Alcohols and Phenols: To create ether linkages, expanding the chemical space and modulating physicochemical properties.

-

Azides: To introduce an azidomethyl group, which can then be further functionalized, for example, through a "click" reaction or reduction to a primary amine.

Protocol 2: General Procedure for Nucleophilic Substitution with a Primary Amine

This protocol provides a general method for the alkylation of a primary amine with this compound.

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine)

-

A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate)

-

A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve the primary amine (1.0 eq) and the base (1.5 eq) in the chosen solvent.

-

Add this compound (1.1 eq) to the stirred solution.

-

Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature may vary depending on the reactivity of the amine.

-

Monitor the reaction by TLC. The reaction time can range from a few hours to overnight.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate derivative.

Causality Behind Experimental Choices:

-

Base: To neutralize the HCl that is formed during the reaction, preventing the protonation and deactivation of the nucleophilic amine. A non-nucleophilic base is chosen to avoid competing with the primary amine in the substitution reaction.

-

Polar Aprotic Solvent: These solvents are ideal for Sₙ2 reactions as they can solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.

-

Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Application in the Synthesis of Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[6] The isoxazole scaffold has been successfully incorporated into a number of potent and selective kinase inhibitors.[7][8]

For example, isoxazole derivatives have been developed as inhibitors of c-Jun N-terminal kinases (JNKs), which are involved in stress-induced signaling pathways implicated in neurodegenerative diseases and inflammation.[7][9] They have also been explored as inhibitors of Casein Kinase 1 (CK1), a regulator of various cellular processes, including circadian rhythms and Wnt signaling.[8][10]

The general strategy involves using the chloromethyl group of the isoxazole intermediate to introduce a side chain that can interact with specific residues in the ATP-binding pocket of the target kinase. The ester group can then be hydrolyzed to the corresponding carboxylic acid or converted to an amide to further optimize binding and pharmacokinetic properties.

Diagram of Kinase Inhibitor Synthesis and Action

Caption: From intermediate to therapeutic action.

Protocol 3: Synthesis of a Representative Isoxazole-Based Kinase Inhibitor Precursor

This protocol describes the synthesis of an isoxazole-carboxamide, a common scaffold for kinase inhibitors, by first reacting the chloromethyl intermediate with an amine, followed by amidation of the ester.

Part A: Synthesis of Ethyl 3-((4-aminophenyl)methyl)-1,2-oxazole-4-carboxylate

(Follow Protocol 2 using 4-aminoaniline as the primary amine)

Part B: Synthesis of N-substituted 3-((4-aminophenyl)methyl)-1,2-oxazole-4-carboxamide

Materials:

-

Ethyl 3-((4-aminophenyl)methyl)-1,2-oxazole-4-carboxylate (from Part A)

-

Primary or secondary amine

-

Trimethylaluminum (2M solution in toluene)

-

Toluene, anhydrous

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (2.0 eq) in anhydrous toluene.

-

Cool the solution to 0 °C.

-

Slowly add trimethylaluminum solution (2.0 eq) dropwise.

-

After the addition, allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add a solution of ethyl 3-((4-aminophenyl)methyl)-1,2-oxazole-4-carboxylate (1.0 eq) in anhydrous toluene.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

-

Cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of sodium bicarbonate.

-

Filter the resulting suspension through a pad of Celite, washing with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the final carboxamide.

Causality Behind Experimental Choices:

-

Trimethylaluminum: Acts as a Lewis acid to activate the ester for amidation and as a scavenger for the ethanol byproduct, driving the reaction to completion. It is a highly effective reagent for the direct amidation of esters.

-

Anhydrous Conditions: Trimethylaluminum reacts violently with water.

-

Quenching at 0 °C: The quenching of trimethylaluminum is highly exothermic.

Safety and Handling

This compound and related compounds should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

Based on safety data for similar compounds, this compound is expected to be an irritant to the skin, eyes, and respiratory system.[8] It may be harmful if swallowed or inhaled.

Handling and Storage:

-

Avoid contact with skin and eyes.

-

Do not breathe dust, vapor, mist, or gas.

-

Keep the container tightly closed in a dry and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the differential reactivity of its chloromethyl and ester functionalities provide a robust platform for the creation of diverse molecular architectures. As demonstrated, this intermediate is particularly well-suited for the synthesis of kinase inhibitors and other biologically active molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this powerful tool in the quest for novel therapeutics.

References

-

Abdel-Rahman, A. A.-H., & El-Gendy, M. A. (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Molecules, 19(12), 20484–20505. [Link]

- BenchChem. (2025).

-

Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors. (2014, January 1). PubMed. [Link]

-

Kumari, A., Singh, R. K., & Singh, P. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1419. [Link]

- BenchChem. (2025). The Multifaceted Pharmacological Profile of Isoxazole-Containing Molecules: A Technical Guide. BenchChem.

-

Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. (n.d.). ResearchGate. [Link]

-

Loidl, M., Bongard, J., Musil, D., Gande, S. L., Dubiella, C., Jortzik, E., ... & Sippl, W. (2019). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules, 24(22), 4085. [Link]

-

Al-Qaisi, J. A., Abushukur, M., Al-Hiari, Y. M., & Al-Qirim, T. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 12(30), 19385-19401. [Link]

-

Al-Qirim, T., Shattat, G., Al-Hiari, Y., El-Huneidi, W., & Al-Qaisi, J. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. BioMed Research International, 2021, 1-11. [Link]

-

de Oliveira, R. B., de Oliveira, A. B., & da Silva, A. B. F. (2018). The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid: Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation. Journal of the Brazilian Chemical Society, 29(11), 2362-2371. [Link]

-

Kumar, A., Kumar, R., & Kumar, S. (2015). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. BMC Chemistry, 9(1), 1-8. [Link]

-

1,3-Dipolar Cycloaddition of Nitrile Oxide. (2014, February 21). Chem-Station Int. Ed. [Link]

-

Wolan, A., & Kleniewski, A. (2016). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Molecules, 21(9), 1143. [Link]

-

Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]

-

1,3‐Dipolar cycloaddition reaction of nitrile oxides. (n.d.). ResearchGate. [Link]

- BenchChem. (2025). Comparative Docking Analysis of Isoxazole-Based Kinase Inhibitors: A Guide for Researchers. BenchChem.

-

1,3-dipolar cycloaddition. (2023, November 13). Wikipedia. [Link]

-

Lee, S., Kim, H., Park, J., Lee, S., Lee, H., & Heo, T. (2024). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry, 15(2), 481-492. [Link]

-

Lee, S., Kim, H., Park, J., Lee, S., Lee, H., & Heo, T. (2024). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry, 15(2), 481-492. [Link]

-

Hodgetts, K. J., & Kershaw, M. T. (2002). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. Organic Letters, 4(17), 2905-2907. [Link]

-

Hylsová, M., Carbain, B., Zemanová, J., Magiera, K., Ešner, M., Vetcha, S., ... & Paruch, K. (2017). Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation. Molecular Cancer Therapeutics, 16(9), 1831-1842. [Link]

-

Schultz, E. M., & Sprague, J. M. (1949). New Carbamates and Related Compounds. Journal of the American Chemical Society, 71(1), 19-21. [Link]

-

Beznosko, M. S., Malysheva, S. F., Volochnyuk, D. M., & Tolmachev, A. A. (2020). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 18(4), 656-666. [Link]

-

The reaction steps A) Aniline derivatives, DCM, EDC, DMAP B) methanol,.... (n.d.). ResearchGate. [Link]

-

Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 90(5), 3727-3732. [Link]

- BenchChem. (2025).

-

Chavan, S. M. (2021). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Research Journal of Science and Technology, 13(2), 105-110. [Link]

-

Thiophenol synthesis by C-S coupling or substitution. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2024, from [Link]

-

Khalifa, H., Ghattas, M. A., & Basyouni, W. M. (2025). Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold. European Journal of Medicinal Chemistry, 282, 117048. [Link]

- Novel compounds as jnk kinase inhibitors. (n.d.). Google Patents.

-

Li, X., Zhang, Y., & Gray, N. S. (2026). Targeting the JNK Gatekeepers: Structural Evolution and Medicinal Chemistry of MKK4 and MKK7 Inhibitors. Molecules, 31(4), 1234. [Link]

-

Turek, M., Miller, J., & Turek, M. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Chemistry, 6(1), 23-31. [Link]

-

Vasin, A. V., Razin, A. A., & Suvorov, A. A. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 786-795. [Link]

-

Nguyen, T. B., & Nguyen, T. T. T. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 468-476. [Link]

-

Turchi, I. J. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron, 72(15), 1836-1841. [Link]

Sources

- 1. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]

- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 3. scielo.br [scielo.br]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis routes of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Precision Functionalization of the Chloromethyl Group in Isoxazole-4-Carboxylates

[1]

Executive Summary & Strategic Rationale

The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amide bonds and carboxylic acids while imparting unique rigidity and metabolic stability. Specifically, 3-chloromethyl-5-methylisoxazole-4-carboxylates (and their 5-chloromethyl regioisomers) represent high-value "warhead" intermediates. The chloromethyl group functions as a highly reactive electrophilic handle, enabling the rapid diversification of the scaffold via nucleophilic substitution (

This guide moves beyond generic substitution protocols. It addresses the specific electronic and steric environment of the isoxazole ring, which activates the chloromethyl group, making it prone to side reactions (e.g., hydrolysis, dimerization) if not handled with precision. We present a self-validating, modular workflow for constructing C-N, C-S, and C-O bonds, essential for generating focused libraries in drug discovery.

Mechanistic Insight: The "Activated" Electrophile

To optimize functionalization, one must understand the electronics. The isoxazole ring is electron-deficient (

-

Activation: The electron-withdrawing nature of the isoxazole ring (especially with a 4-carboxylate group) pulls electron density away from the chloromethyl carbon. This lowers the LUMO energy of the C-Cl bond, accelerating

attack compared to a standard alkyl chloride. -

Risk Factor: This same activation makes the compound an alkylating agent. It is susceptible to hydrolysis by trace water in solvents (forming the alcohol) or polymerization.

-

Finkelstein Acceleration: For sterically hindered nucleophiles, in-situ conversion to the iodomethyl derivative using catalytic potassium iodide (KI) is a critical success factor.

Visualization: Reactivity Landscape

Figure 1: Strategic map for the divergent functionalization of the chloromethyl handle.

Protocol 1: C-N Bond Formation (Amination)

This is the most common transformation for generating diversity. The protocol uses Acetonitrile (MeCN) instead of DMF where possible to simplify workup (volatility) and prevent dimethylamine impurities (a common contaminant in DMF).

Materials

-

Substrate: Methyl 3-(chloromethyl)-5-methylisoxazole-4-carboxylate (1.0 equiv).

-

Nucleophile: Secondary amine (1.2 equiv) or Primary amine (2.0–3.0 equiv to prevent bis-alkylation).

-

Base: Potassium Carbonate (

), anhydrous, granular (2.0 equiv). -

Catalyst: Potassium Iodide (KI) (0.1 equiv) – Optional, use for hindered amines.

-

Solvent: Acetonitrile (MeCN), HPLC grade, dried over molecular sieves.

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend the isoxazole substrate (1 mmol) in MeCN (5 mL).

-

Base Addition: Add

(2 mmol). If the amine is a salt (e.g., hydrochloride), add an extra equivalent of base. -

Nucleophile Addition: Add the amine (1.2 mmol).

-

Note: If using a volatile amine, cool the mixture to 0°C before addition.

-

-

Catalysis (Conditional): If the reaction is slow (checked by TLC after 1h), add KI (0.1 mmol).

-

Reaction: Stir at 60°C. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).

-

Endpoint: Disappearance of starting material (

) and appearance of a lower

-

-

Workup:

-

Filter off the solids (

/KCl). -

Concentrate the filtrate under reduced pressure.

-

Self-Validation: Dissolve residue in

for crude NMR.

-

Self-Validating Checkpoints

-

Visual: The reaction mixture often turns from colorless to pale yellow/orange upon completion.

-

NMR Signature:

-

Starting Material:

singlet appears at -

Product:

singlet shifts upfield to -

Success Criterion: Complete loss of the peak at 4.6 ppm.

-

Protocol 2: C-S Bond Formation (Thioether Synthesis)

Thiols are prone to oxidation to disulfides. This protocol emphasizes an inert atmosphere to ensure high yield.

Materials

-

Substrate: Methyl 3-(chloromethyl)-5-methylisoxazole-4-carboxylate (1.0 equiv).

-

Nucleophile: Thiophenol or Alkyl thiol (1.1 equiv).

-

Base: Diisopropylethylamine (DIPEA) (1.5 equiv).

-

Solvent: THF (anhydrous) or DMF.

Step-by-Step Methodology

-

Degassing: Sparge the solvent (THF) with nitrogen for 15 minutes prior to use.

-

Dissolution: Dissolve the thiol (1.1 mmol) in THF (3 mL) under

. -

Activation: Add DIPEA (1.5 mmol) dropwise. Stir for 5 min.

-

Coupling: Add the isoxazole substrate (1.0 mmol) as a solution in THF (2 mL).

-

Reaction: Stir at Room Temperature (RT). Thiolate anions are highly nucleophilic; heating is rarely required and may promote side reactions.

-

Workup: Dilute with EtOAc, wash with 1M NaOH (to remove unreacted thiol) and Brine. Dry over

.

Protocol 3: C-O Bond Formation (Etherification)

Phenols are less nucleophilic than amines or thiols. We utilize Cesium Carbonate (

Materials

-

Substrate: Methyl 3-(chloromethyl)-5-methylisoxazole-4-carboxylate.

-

Nucleophile: Substituted Phenol (1.1 equiv).

-

Base: Cesium Carbonate (

) (1.5 equiv). -

Solvent: Acetone (reflux) or DMF (80°C).

Step-by-Step Methodology

-

Deprotonation: Combine Phenol and

in the solvent. Stir at RT for 15 min to generate the phenoxide. -

Addition: Add the chloromethyl isoxazole.

-

Reaction: Heat to reflux (Acetone) or 80°C (DMF).

-

Monitoring: This reaction is slower (4–12 hours).

-

Workup: Remove solvent. Partition between EtOAc and Water. Wash organic layer with 1M NaOH to remove unreacted phenol.

Troubleshooting & Optimization Logic

Use this decision tree when standard protocols yield suboptimal results.

Figure 2: Troubleshooting decision tree for substitution reactions.

Data Summary & Validation

Quantitative Reference Table: Expected NMR Shifts

| Functional Group | Proton Environment | Chemical Shift ( | Multiplicity |

| Chloride (SM) | Isoxazole- | 4.65 | Singlet |

| Amine (2°) | Isoxazole- | 3.60 – 3.85 | Singlet |

| Ether (Ph) | Isoxazole- | 5.10 – 5.25 | Singlet |

| Thioether | Isoxazole- | 4.10 – 4.30 | Singlet |

| Ester (Methyl) | 3.85 – 3.95 | Singlet |

Note: Shifts are approximate (in

Safety Warning

Chloromethyl isoxazoles are alkylating agents . They are potentially genotoxic and skin sensitizers.

-

Engineering Controls: Always handle in a fume hood.

-

PPE: Double nitrile gloves are recommended.

-

Quenching: Quench excess alkylating agent with a dilute amine solution or sodium thiosulfate before disposal.

References

-

Synthesis of Functional Isoxazole Derivatives. ResearchGate. (2025). Detailed protocols on alkylation using chloromethyl isoxazoles.

-

Selective nucleophilic chemistry in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids. PubMed. (2007).[1] Describes sequential nucleophilic substitution strategies.

-

Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks. Enamine. (2020). Provides context on the stability and reactivity of functionalized isoxazole blocks.

-

Nucleophilic Substitution Mechanisms.Chemistry LibreTexts. (2025). Foundational theory on ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

reactivity of activated halides.

preparation of peptidomimetics using ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate

Executive Summary

This application note details the synthetic utility of ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate (Compound 1 ) as a core scaffold for generating constrained peptidomimetics. The isoxazole ring functions as a rigid bioisostere for the amide bond, restricting conformational freedom and potentially improving metabolic stability and receptor selectivity.

This guide provides optimized protocols for the two critical functionalization steps:

-

C3-Functionalization: Nucleophilic substitution (

) of the chloromethyl group to anchor the scaffold to an amine (N-terminus mimic). -

C4-Functionalization: Hydrolysis and subsequent amide coupling of the carboxylate (C-terminus mimic).

Chemical Logic & Mechanism

The utility of Compound 1 lies in its bifunctional nature, allowing it to act as a dipeptide mimetic scaffold .

-

The Scaffold (Isoxazole Core): The 1,2-oxazole ring is planar and aromatic. When incorporated into a peptide backbone, it restricts rotation (

angles), often inducing -

The Electrophile (C3-CH₂Cl): The chloromethyl group is highly reactive toward nucleophiles due to the electron-withdrawing nature of the isoxazole ring (similar to a benzylic halide). This site accepts the amino group of an amino acid ester.

-

The Acyl Donor (C4-COOEt): The ethyl ester serves as a masked carboxylic acid, which, upon hydrolysis, can be coupled to the N-terminus of a peptide chain.

Mechanistic Pathway

The synthesis follows a "Right-to-Left" or "Center-Out" strategy:

-

Alkylation:

-

Deprotection:

-

Coupling:

Experimental Workflow Visualization

The following diagram outlines the logical flow for synthesizing a tripeptide mimetic using Compound 1 .

Caption: Figure 1. Step-wise synthetic workflow for incorporating the isoxazole scaffold into a peptide backbone.

Detailed Protocols

Protocol 1: N-Alkylation (C3-Anchoring)

Objective: Attach the C-terminal amino acid residue to the isoxazole methyl group via nucleophilic substitution.

Reagents:

-

This compound (1.0 equiv)

-

Amino Acid Ester Hydrochloride (e.g., H-Phe-OMe·HCl) (1.1 equiv)

-

Potassium Carbonate (

) (2.5 equiv) OR DIPEA (3.0 equiv) -

Potassium Iodide (KI) (0.1 equiv) - Catalyst

-

Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

Procedure:

-

Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve the Amino Acid Ester (1.1 equiv) in anhydrous MeCN (0.2 M concentration).

-

Base Addition: Add

(2.5 equiv) and stir at Room Temperature (RT) for 15 minutes to liberate the free amine. -

Scaffold Addition: Add this compound (1.0 equiv) and catalytic KI (0.1 equiv).

-

Note: KI accelerates the reaction via the Finkelstein reaction (in situ generation of the more reactive iodomethyl species).

-

-

Reaction: Heat the mixture to 60°C. Monitor by TLC or LCMS. Reaction typically completes in 4–12 hours.

-

Critical Control: Do not overheat (>80°C) to avoid elimination side products or ester hydrolysis.

-

-

Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.

-

Purification: Flash column chromatography (Hexane/EtOAc). The product is the secondary amine (Intermediate A).

Data Validation (Expected):

-

MS (ESI):

observed. -

1H NMR: Look for the disappearance of the

singlet (

Protocol 2: Ester Hydrolysis & Peptide Coupling

Objective: Deprotect the C4-ester to generate the free acid, then couple it to the next amino acid (N-terminal extension).

Part A: Hydrolysis

-

Dissolve Intermediate A in THF/Water (3:1 v/v).

-

Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 equiv).

-

Stir at RT for 2–4 hours. Monitor disappearance of the ethyl ester by TLC.

-

Workup: Carefully acidify to pH 3–4 using 1M HCl (do not go too acidic to protect the isoxazole ring). Extract with EtOAc.[1] Dry over

and concentrate.-

Result:Intermediate B (Free Acid).

-

Part B: Coupling (The "Turn" Formation)

-

Dissolve Intermediate B (1.0 equiv) in anhydrous DMF.

-

Add HATU (1.1 equiv) and HOAt (1.1 equiv). Stir for 5 mins to activate.

-

Add the amine component (e.g.,

or -

Add DIPEA (3.0 equiv).

-

Stir at RT for 12–18 hours.

-

Workup: Standard aqueous workup or resin cleavage.

Results & Analysis

Quantitative Data Summary

Typical yields and conditions for the scaffold functionalization:

| Reaction Step | Reagents | Typical Yield | Critical Parameter |

| N-Alkylation | MeCN, | 75–85% | Avoid excess alkyl halide to prevent bis-alkylation. |

| Hydrolysis | LiOH, THF/ | >90% | pH control during workup (Isoxazoles are acid-sensitive). |

| Coupling | HATU, DIPEA, DMF | 60–80% | Steric hindrance at C4 may require stronger activation (HATU > EDC). |

Troubleshooting Guide

-

Issue: Bis-alkylation (Tertiary amine formation).

-

Cause: Excess alkyl halide or highly reactive primary amine.

-

Solution: Use a slight excess of the amine (1.2–1.5 equiv) relative to the chloride scaffold. Add the chloride dropwise to the amine solution.[2]

-

-

Issue: Low Coupling Efficiency.

-

Cause: The C4-carboxylic acid is sterically crowded by the C3-aminomethyl group and the C5-substituent (if any).

-

Solution: Use HATU or PyBOP. Ensure the secondary amine at C3 is protected (e.g., Boc) if it was not already part of a peptide chain, to prevent self-coupling (lactamization).

-

References

-

BenchChem. "3-(Aminomethyl)-1,2-oxazole-4-carboxylic Acid Synthesis." BenchChem Application Data. Accessed Feb 24, 2026. Link

-

Bąchor, U., et al. (2022).[3][4] "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides." Molecules, 27(17), 5612.[4] Link

-

Li, R., et al. (2017).[5] "An Efficient Cascade Synthesis of Ethyl 3-Amino-5-oxoisoxazolidine-4-carboxylate Derivatives." Synthesis, 49, 4341-4349.[5] Link

-

Hodgetts, K.J., & Kershaw, M.T. (2002).[3] "Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles."[3] Organic Letters, 4(17), 2905-2907.[3] Link

-

Siddiqui, N., et al. (2017). "The synthetic and therapeutic expedition of isoxazole and its analogs."[6][7][8] International Journal of Pharmaceutical Sciences and Research. Link

(Note: While specific papers on the exact ethyl 3-chloromethyl derivative are niche, the chemistry is derived from the established reactivity of chloromethyl isoxazoles and isoxazole-4-carboxylates as cited above.)

Sources

- 1. EP0349418B1 - 4-hydroxy-isoxazole derivatives, process for their preparation and cosmetic and pharmaceutical composition containing them - Google Patents [patents.google.com]

- 2. Synthesis routes of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate [benchchem.com]

- 3. Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Efficient Cascade Synthesis of Ethyl 3-Amino-5-oxoisoxazolidine-4-carboxylate Derivatives [organic-chemistry.org]

- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. op.niscpr.res.in [op.niscpr.res.in]

- 8. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Reaction Conditions for Alkylation Using 3-Chloromethyl Isoxazoles

Executive Summary & Strategic Importance

3-Chloromethyl isoxazoles are privileged electrophilic scaffolds in medicinal chemistry. The isoxazole ring serves as a bioisostere for amide bonds and aromatic rings, often improving metabolic stability and solubility in drug candidates. However, the reactivity of the 3-chloromethyl group is nuanced; it functions similarly to a benzylic halide but possesses distinct electronic properties due to the electron-withdrawing nature of the isoxazole core.

This guide provides a definitive technical framework for utilizing 3-chloromethyl isoxazoles in alkylation reactions (

Mechanistic Insight: The "Pseudo-Benzylic" Effect

To optimize conditions, one must understand the substrate's electronic environment. The 3-chloromethyl group is activated for nucleophilic substitution (

-

Electronic Activation: The isoxazole ring is

-deficient and electron-withdrawing (inductive effect, -

Steric Considerations: Unlike 5-substituted isomers, the 3-position is flanked by the ring nitrogen and oxygen, creating a specific steric pocket. While generally accessible, bulky nucleophiles may require higher temperatures or polar aprotic solvents to overcome the energy barrier.

-

Stability Warning: Under strongly basic conditions (e.g.,

-BuOK, high temp), the isoxazole ring is susceptible to base-catalyzed ring opening (fragmentation to nitriles/ketones). Therefore, mild bases are preferred.

Visualization: Reactivity & Mechanism

Caption: Figure 1. Mechanistic pathway showing the activation of the chloromethyl group and potential competing ring-opening pathways under harsh conditions.

Critical Reaction Parameters

Solvent Selection

The choice of solvent dictates the reaction rate and the ratio of

| Solvent | Dielectric Constant | Suitability | Rationale |

| DMF | 36.7 | Optimal | High polarity stabilizes the transition state; excellent solubility for inorganic bases ( |

| Acetonitrile (MeCN) | 37.5 | Excellent | Good for lower temperature reactions; easier workup than DMF. |

| Acetone | 20.7 | Good | Standard for Finkelstein conditions (with NaI); requires reflux. |

| THF | 7.5 | Moderate | Used with stronger bases (NaH); poor solubility for carbonate bases. |

| Alcohols (EtOH) | 24.5 | Specific | Used for amine alkylation; avoid with alkoxides to prevent ether byproducts. |

Base Selection Strategy

-

Carbonates (

, -

Tertiary Amines (

, DIPEA): Preferred for -

Hydrides (NaH): Use only when the nucleophile is weak (e.g., amides, indoles) and requires deprotonation before addition of the electrophile.

The Finkelstein Catalyst (KI)

Adding catalytic Potassium Iodide (KI, 10-20 mol%) is highly recommended. It converts the alkyl chloride in situ to the more reactive alkyl iodide (

Experimental Protocols

Protocol A: O-Alkylation of Phenols (Williamson Ether Synthesis)

Best for: Creating ether linkages with phenols, naphthols, and hydroxy-heterocycles.

Materials:

-

Substrate: Substituted Phenol (1.0 equiv)

-

Reagent: 3-Chloromethyl isoxazole (1.1 - 1.2 equiv)

-

Base: Anhydrous

(2.0 equiv) or -

Catalyst: KI (0.1 equiv)

-

Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure:

-

Activation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the Phenol (1.0 equiv) and Anhydrous

(2.0 equiv). -

Solvation: Add Anhydrous DMF. Stir at Room Temperature (RT) for 15 minutes to facilitate deprotonation (formation of the phenoxide).

-

Addition: Add KI (0.1 equiv) followed by the slow addition of 3-Chloromethyl isoxazole (1.1 equiv).

-

Reaction: Heat the mixture to 60–80 °C . Monitor by TLC/LC-MS.

-

Note: Most reactions complete within 2–6 hours. Do not exceed 100 °C to avoid isoxazole degradation.

-

-

Workup: Cool to RT. Dilute with EtOAc and wash with water (

) to remove DMF. Wash organic layer with brine, dry over -

Purification: Recrystallize from EtOH or purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: N-Alkylation of Amines

Best for: Secondary amines, piperazines, and anilines.

Materials:

-

Substrate: Amine (1.0 equiv)

-

Reagent: 3-Chloromethyl isoxazole (1.0 equiv)

-

Base: DIPEA (Hunig’s Base) or

(2.0 equiv) -

Solvent: Acetonitrile (MeCN) or Ethanol

Step-by-Step Procedure:

-

Setup: Dissolve the Amine (1.0 equiv) in MeCN (0.2 M).

-

Base Addition: Add DIPEA (2.0 equiv).

-

Reagent Addition: Add 3-Chloromethyl isoxazole (1.0 equiv) dropwise at 0 °C (ice bath) to prevent exotherm-induced decomposition.

-

Reaction: Allow to warm to RT and stir.

-

Optimization: If reaction is sluggish after 4 hours, heat to mild reflux (50 °C).

-

-

Workup: Concentrate the solvent in vacuo. Redissolve residue in DCM, wash with saturated

and brine.

Protocol C: Indole/Amide N-Alkylation (Strong Base Method)

Best for: Weak nucleophiles like Indoles, Amides, or Sulfonamides.

Materials:

-

Substrate: Indole/Amide (1.0 equiv)

-

Reagent: 3-Chloromethyl isoxazole (1.2 equiv)

-

Base: NaH (60% dispersion in oil, 1.2 equiv)[1]

-

Solvent: Anhydrous THF or DMF

Step-by-Step Procedure:

-

Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF at 0 °C under Argon/Nitrogen.

-

Nucleophile Addition: Add the Indole/Amide (dissolved in minimal THF) dropwise. Stir at 0 °C for 30 min until gas evolution (

) ceases. -

Alkylation: Add 3-Chloromethyl isoxazole (1.2 equiv) dropwise.

-

Reaction: Warm to RT and stir for 12–16 hours.

-

Quench: Carefully quench with saturated

solution at 0 °C. -